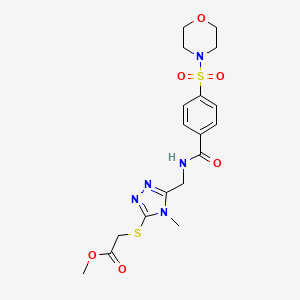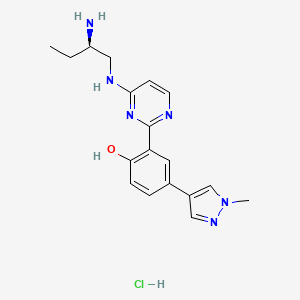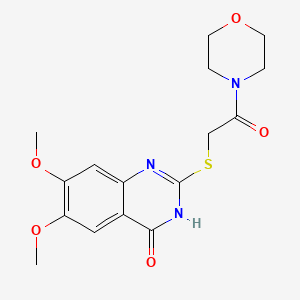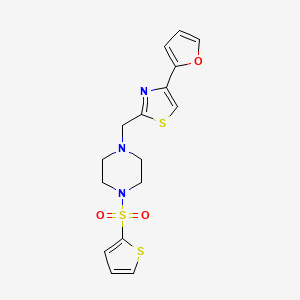
methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities and are of significant interest in pharmaceutical research due to their potential as medicinal drugs with applications as anticonvulsants, analgesics, antitumor, and antibacterial agents .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the reaction of various starting materials such as thioacetate acids or thiocyanatopropanoates with other reagents to introduce the triazole ring. For instance, methyl 3-aryl-2-thiocyanatopropanoates have been obtained by reacting methyl acrylate with arenediazonium salts and KSCN in the presence of copper(II) acetate . Although the specific synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in the study of a related compound where the crystal structure was determined and compared with theoretical calculations . The molecular structure is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the triazole ring. For example, compounds with an azomethine group have been synthesized by reacting 1,2,4-triazole derivatives with aldehydes and morpholine . These reactions are important for the modification and optimization of the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for the practical application of the compound as a pharmaceutical agent. The IR spectrum can provide information about the functional groups present in the compound, such as NH, C=N, C–S, and COO-H groups, which are characteristic of the 1,2,4-triazole nucleus and its substituents . The HPLC-DAD method has been developed to determine the active pharmaceutical ingredient (API) in a related potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate substance, indicating the importance of analytical methods in quality control .
Wissenschaftliche Forschungsanwendungen
Polymorphism in Thiotriazoline Derivatives
Methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate and related compounds exhibit polymorphism, impacting their crystal structure based on crystallization conditions. Two polymorphic modifications, orthorhombic and monoclinic, have been identified, with the orthorhombic form being more isotropic and formed under kinetic control, whereas the monoclinic form, more anisotropic, results from thermodynamically controlled crystallization. This difference in polymorphism is attributed to the presence or absence of non-charge-assisted hydrogen bonds within the structures (Shishkina et al., 2017).
Antimicrobial and Analgesic Activities
Derivatives of this compound class have been synthesized for potential use in medical applications, including analgesic-anti-inflammatory and antimicrobial activities. These activities are based on the structural modifications of the core triazole moiety, exploring the biological effects of various substitutions at the molecule's periphery (Salgın-Gökşen et al., 2007).
Design for Antimicrobial Agents
The compound's derivatives have been designed and synthesized with a focus on antimicrobial properties. By modifying the molecular structure, researchers aim to improve the activity against a broad spectrum of microorganisms. These efforts are part of a larger trend in developing novel antimicrobial agents to combat resistant strains of bacteria and fungi (Sahin et al., 2012).
Structural Studies and Synthetic Pathways
Extensive structural studies and synthetic methodologies have been developed for compounds within this class, elucidating the chemical properties and reaction mechanisms that govern their formation and function. These insights are crucial for optimizing their synthesis and enhancing their applicability in various scientific and pharmacological fields (Kim & Kim, 2000).
Eigenschaften
IUPAC Name |
methyl 2-[[4-methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6S2/c1-22-15(20-21-18(22)30-12-16(24)28-2)11-19-17(25)13-3-5-14(6-4-13)31(26,27)23-7-9-29-10-8-23/h3-6H,7-12H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEARVWODGNOEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)



![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)



![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)

